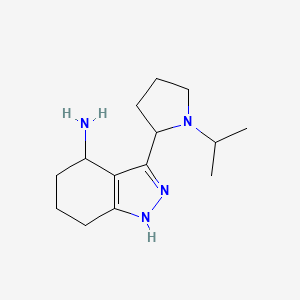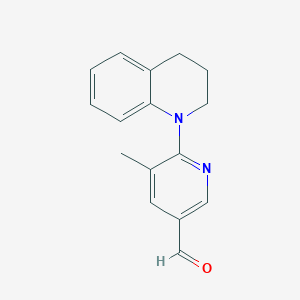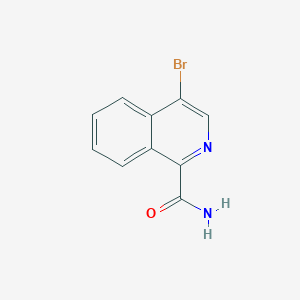
4-Bromoisoquinoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromoisoquinoline-1-carboxamide is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of a bromine atom at the 4-position and a carboxamide group at the 1-position makes this compound a unique and valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions often include the presence of PdBr2, CuBr2, and LiBr in MeCN (acetonitrile) for the bromination step .
Industrial Production Methods: Industrial production of 4-Bromoisoquinoline-1-carboxamide may involve scalable and efficient methodologies, such as transition metal-catalyzed reactions. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromoisoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline oxides, while substitution reactions can produce various substituted isoquinolines .
Scientific Research Applications
4-Bromoisoquinoline-1-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromoisoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of isoquinoline-1-carboxamide have been shown to inhibit the MAPKs/NF-κB pathway, leading to reduced production of pro-inflammatory mediators and inhibition of cell migration . This suggests that the compound may exert its effects through modulation of intracellular signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
4-Bromoisoquinoline: Lacks the carboxamide group but shares the bromine substitution at the 4-position.
Isoquinoline-1-carboxamide: Lacks the bromine substitution but contains the carboxamide group at the 1-position.
Quinoline-4-carboxamide: A structurally related compound with a carboxamide group at the 4-position of the quinoline ring.
Uniqueness: 4-Bromoisoquinoline-1-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
4-bromoisoquinoline-1-carboxamide |
InChI |
InChI=1S/C10H7BrN2O/c11-8-5-13-9(10(12)14)7-4-2-1-3-6(7)8/h1-5H,(H2,12,14) |
InChI Key |
IRGPTLJPQGLHPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


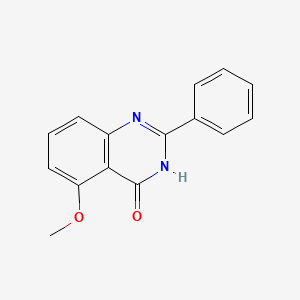
![3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B11863971.png)


![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-1-methyl-](/img/structure/B11863985.png)
![6,9-Difluorobenzo[g]quinoline-5,10-dione](/img/structure/B11863987.png)
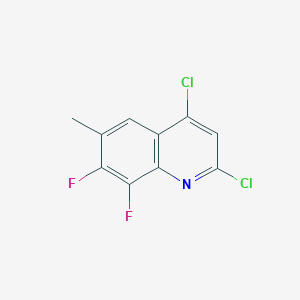
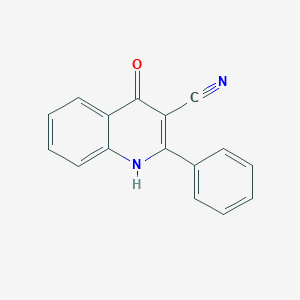
![4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864012.png)
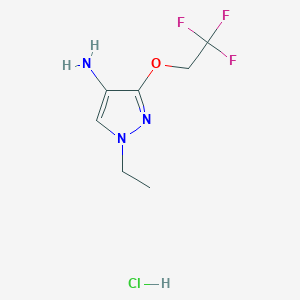
![Methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11864026.png)

